2-Chloro-4-fluoro-6-nitroaniline
Overview
Description
“2-Chloro-4-fluoro-6-nitroaniline” is a chemical compound with the CAS Number: 153505-32-9 . It has a molecular weight of 190.56 and its IUPAC name is this compound . The compound is typically stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of 2-chloro-4-nitroaniline, a similar compound, has been studied . The original orthorhombic phase of 2-chloro-4-nitroaniline was not reproduced, leading to the determination of a new triclinic polymorph . Synthetic screening indicated that it can be obtained from several solvent mixtures as well as by slow cooling of the melted sample .
Molecular Structure Analysis
The new triclinic polymorph of 2-chloro-4-nitroaniline crystallizes in the non-centrosymmetric space group P 1 with specific lattice parameters . This high number of crystallographically equivalent molecules in the independent part of the unit cell resulted in an unusual supramolecular arrangement of this compound .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved data, it’s worth noting that similar compounds like 2-chloro-4-nitroaniline have been studied for their interesting properties .
Physical and Chemical Properties Analysis
It is typically in a solid or liquid physical form . The density is predicted to be 1.591±0.06 g/cm3 .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Anilines, in general, are known to interact with various enzymes and proteins within the cell .
Mode of Action
Nitroanilines are known to undergo various chemical reactions, including nucleophilic substitution and reduction . The presence of the nitro group can facilitate the nucleophilic substitution of the halogen atoms (chlorine and fluorine) by other groups, potentially leading to changes in cellular processes .
Biochemical Pathways
strain MB-P1 . This bacterium was able to utilize 2-Chloro-4-Nitroaniline as the sole carbon, nitrogen, and energy source, transforming it into 4-amino-3-chlorophenol and then into 6-chlorohydroxyquinol .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, are mentioned in some databases .
Result of Action
Nitroanilines can potentially cause oxidative stress and dna damage . More research is needed to fully understand the effects of this specific compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-fluoro-6-nitroaniline. For instance, the compound’s stability can be affected by temperature, as suggested by its storage recommendations . Additionally, the compound’s environmental impact is a concern, as nitroanilines can be toxic to aquatic life .
Properties
IUPAC Name |
2-chloro-4-fluoro-6-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJJQULUJYCZEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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